molecular formula C13H18N2O5S B5255631 N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide

Cat. No.: B5255631
M. Wt: 314.36 g/mol
InChI Key: CQUNPOFYMUTQFA-UHFFFAOYSA-N
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Description

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The precursor compound, 4-methoxy-3-nitrophenylsulfonyl chloride, is prepared by reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine under controlled conditions.

    Reduction: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as iron powder and ammonium chloride.

    Acetylation: The resulting amine is then acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(4-hydroxy-3-morpholin-4-ylsulfonylphenyl)acetamide.

    Reduction: Formation of N-(4-methoxy-3-morpholin-4-ylsulfanylphenyl)acetamide.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide can be compared with other similar compounds:

Uniqueness

The uniqueness of this compound lies in its combination of a methoxy group, morpholine ring, and sulfonyl group, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5S/c1-10(16)14-11-3-4-12(19-2)13(9-11)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUNPOFYMUTQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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